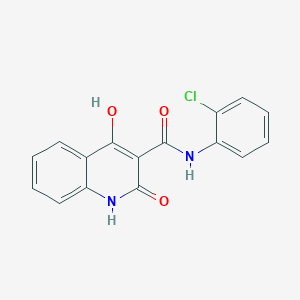

N-(2-chlorophenyl)-2,4-dihydroxyquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

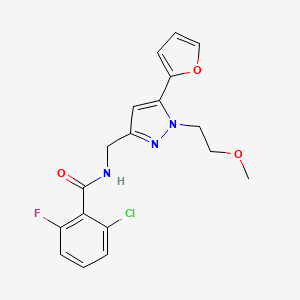

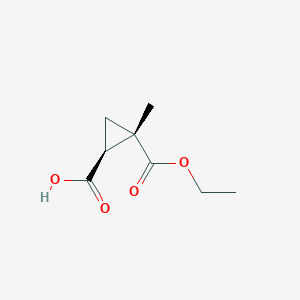

“N-(2-chlorophenyl)-2,4-dihydroxyquinoline-3-carboxamide” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains an amide group (CONH2) and two hydroxyl groups (OH) attached to the quinoline ring, and a 2-chlorophenyl group attached to the nitrogen atom of the amide group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, possibly through a Skraup or Doebner-Miller synthesis, followed by the introduction of the amide and hydroxyl groups . The 2-chlorophenyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic quinoline ring system, the polar amide group, and the two polar hydroxyl groups . The presence of these polar groups would likely result in the formation of hydrogen bonds, both within the molecule itself and with other molecules .Chemical Reactions Analysis

The compound contains several functional groups that could undergo chemical reactions. The amide group could undergo hydrolysis, particularly under acidic or basic conditions, to form a carboxylic acid and an amine . The hydroxyl groups could be involved in condensation reactions, and the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide and hydroxyl groups would likely make this compound more soluble in polar solvents like water . The aromatic rings would contribute to the compound’s stability and could also influence its color .Applications De Recherche Scientifique

- Findings : The 1,2,3-triazole derivatives exhibited antifungal properties. Molecular docking studies revealed their binding affinity to the active site of cytochrome P450 lanosterol 14α-demethylase of Candida albicans. These compounds hold promise for novel therapeutic agents .

- Results : These compounds demonstrated antioxidant potential, which could be relevant for combating oxidative damage .

- Outcome : The compound showed promising effects against Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent .

- Findings : Theoretical evaluation revealed cross-sections, mass distributions, and prompt neutron emission. This research contributes to understanding fission processes and isotope yields .

- Significance : This discovery earned the 2015 Nobel Physics Prize and has implications for our understanding of neutrinos .

Antifungal Activity

Antioxidant Potential

Antitubercular Activity

Radioisotope Production

Neutrino Oscillation Studies

Other Potential Applications

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that indole derivatives interact with their targets through hydrogen bonds . This interaction can lead to changes in the function of the target, resulting in the observed biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exerted.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as ketamine, have been studied extensively . These studies could provide a basis for understanding the potential pharmacokinetic behavior of N-(2-chlorophenyl)-2,4-dihydroxyquinoline-3-carboxamide.

Result of Action

Indole derivatives have been shown to exert a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds . For example, the efficacy of the urea herbicide cumyluron is influenced by its low aqueous solubility and non-volatile nature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c17-10-6-2-4-8-12(10)19-16(22)13-14(20)9-5-1-3-7-11(9)18-15(13)21/h1-8H,(H,19,22)(H2,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWJLAXNWKHROC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2,4-dihydroxyquinoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2752021.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2752029.png)

![ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)

![2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2752035.png)

![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)